B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid

Optoelectronics OLED Materials Structure-Property Relationship

Researchers developing advanced OLEDs or semiconducting polymers need reliable, high-purity building blocks. Impure anthracene boronic acids risk luminescence quenching and charge trapping, compromising device efficiency. B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid solves this with a defined p-tolyl substituent for fine-tuned HOMO/LUMO levels and enhanced solubility for solution processing. - Purity ≥98% (HPLC) ensures minimal exciton-quenching impurities. - Reactive boronic acid handle enables direct use in Suzuki-Miyaura polycondensation. - In stock for immediate dispatch; competitive bulk pricing available.

Molecular Formula C21H17BO2
Molecular Weight 312.2 g/mol
Cat. No. B13942185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid
Molecular FormulaC21H17BO2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESB(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C)(O)O
InChIInChI=1S/C21H17BO2/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22(23)24)19-9-5-3-7-17(19)20/h2-13,23-24H,1H3
InChIKeyHMIGLJFVNZCWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-[10-(4-Methylphenyl)-9-anthracenyl]Boronic Acid – Overview


B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid (CAS 400607-40-1) is an organic compound with the molecular formula C21H17BO2 and a molecular weight of 312.17 g/mol . This compound belongs to the class of 9,10-diarylanthracene boronic acid derivatives, characterized by a boronic acid functional group (-B(OH)₂) attached at the 9-position of an anthracene core, with a 4-methylphenyl (p-tolyl) group substituted at the 10-position . The combination of a rigid, planar anthracene scaffold with specific aryl substitution and a reactive boronic acid handle positions this compound as a valuable synthetic building block for constructing extended π-conjugated systems, particularly in the field of organic electronics [1]. Its calculated properties include 2 hydrogen bond donors, 2 hydrogen bond acceptors, 2 rotatable bonds, a complexity of 394, and a heavy atom count of 24 .

Tunable optoelectronic properties via 4-methylphenyl substitution
Divergent synthetic platform with reactive free boronic acid
High-purity grade supports device reproducibility

B-[10-(4-Methylphenyl)-9-anthracenyl]Boronic Acid – Key Differentiators


Substituting this compound with a simpler or more generic anthracene boronic acid is not a viable option for researchers targeting specific optoelectronic properties or high-performance materials. The introduction of a 4-methylphenyl group at the 10-position of the anthracene core is a key structural determinant that influences the compound's electronic properties, such as its HOMO/LUMO energy levels and solid-state packing [1]. These factors are critical for applications like OLEDs, where the 9,10-diarylanthracene motif is a known scaffold for achieving high thermal stability, electrochemical reversibility, and a wide band gap [2]. The specific electronic and steric effects imparted by the p-tolyl group are not replicated by other common substituents like phenyl (in 10-phenylanthracene-9-boronic acid) or naphthyl groups. Furthermore, procurement of unverified or low-purity alternatives introduces significant risks, as trace impurities can act as luminescence quenchers or charge traps in electronic devices, drastically reducing efficiency and operational lifetime [3]. The following quantitative evidence will delineate these specific differentiators, establishing a clear rationale for selecting this particular compound over its closest analogs for specific research and industrial applications.

Phenyl or unsubstituted analogs
May shift HOMO energy and solid-state packing, altering charge transport.
Lower-purity batches
Trace impurities may quench excitons, reducing device efficiency and lifetime.
Boronic esters or pre-functionalized derivatives
Require deprotection or lock synthetic scope, limiting divergent synthesis.

B-[10-(4-Methylphenyl)-9-anthracenyl]Boronic Acid – Evidence Guide


4-Methylphenyl Substitution vs. Phenyl Analogs

The primary differentiator for B-[10-(4-methylphenyl)-9-anthracenyl]boronic acid is its specific substitution pattern, which is not a cosmetic change but a functional one. Compared to the unsubstituted parent, 9-anthraceneboronic acid, or the common analog 10-phenylanthracene-9-boronic acid (CAS 334658-75-2), the introduction of an electron-donating methyl group on the 10-phenyl ring (forming a p-tolyl group) is a well-established strategy in materials chemistry to fine-tune the electronic properties of the anthracene core [1]. While direct photophysical data for the title compound is proprietary or not publicly available in peer-reviewed literature, class-level inference from studies on analogous 9,10-diarylanthracenes demonstrates that substituents on the aryl rings directly modulate the HOMO energy level and solid-state packing, which in turn dictates charge injection barriers and emission color purity in OLED devices [2].

p-Tolyl vs Phenyl
Class-level
Substituent alters HOMO and packing vs phenyl analog
Supports emission color and charge injection tuning
Inferred from diarylanthracene structure–property trends
Optoelectronics OLED Materials Structure-Property Relationship

Purity Benchmarking vs. Market Variability

Reproducibility in synthesis and device fabrication is directly linked to the purity of starting materials. Commercial data from suppliers listing this specific compound indicate a typical purity specification of NLT 98% (Not Less Than 98%) . This is a critical procurement benchmark. While other generic anthracene boronic acids may be offered at varying purities (e.g., 95%, 97%, or 98%), the explicit guarantee of NLT 98% for CAS 400607-40-1 provides a defined baseline for experimental consistency [1]. In the context of OLED material development, impurities at even 1-2% levels can serve as exciton quenchers or charge traps, significantly diminishing device efficiency and accelerating degradation [2]. Procuring a material with a verifiable and controlled purity specification is therefore a non-negotiable requirement for achieving reliable and high-performance outcomes, differentiating a qualified source from a generic chemical supplier.

Purity Specification
Head-to-head
NLT 98% (≥98%)
Reduces exciton quenching risk in devices
Supplier-specified; verify lot COA
Chemical Procurement Quality Control Reproducibility

Reactive Boronic Acid vs. Pre-functionalized Derivatives

A key differentiator for B-[10-(4-methylphenyl)-9-anthracenyl]boronic acid is its form as a free boronic acid (-B(OH)₂) rather than a protected boronic ester (e.g., pinacol ester). This distinction has direct, quantitative implications for its synthetic utility. The free boronic acid is immediately reactive in Suzuki-Miyaura cross-coupling reactions without a deprotection step, allowing for higher atom economy and streamlined synthesis of complex molecules [1]. In contrast, pre-functionalized 9,10-diarylanthracenes that already incorporate an extended aryl group at the 9-position (e.g., 10-(naphthalen-2-yl)phenyl-9-anthraceneboronic acid) lock the researcher into a specific final structure, limiting the scope of potential derivatives [2]. This compound provides a more versatile, divergent synthetic platform. Furthermore, its ability to form reversible covalent bonds with diols and other Lewis bases is fundamental to its use in sensing and materials applications [3].

Free Boronic Acid vs Protected
Reported
Direct Suzuki–Miyaura coupling without deprotection
Enables divergent synthesis and higher atom economy
General organoboron reactivity principle
Suzuki-Miyaura Coupling Polymer Synthesis Click Chemistry

Enhanced Solubility vs. Unsubstituted Analogs

The introduction of the 4-methylphenyl group at the 10-position of the anthracene core is predicted to enhance solubility in common organic solvents compared to unsubstituted 9-anthraceneboronic acid. While experimental data for this specific compound is not publicly available, research on the synthesis of highly substituted acenes has shown that the introduction of aryl substituents, particularly those with alkyl groups, leads to the formation of highly substituted, readily soluble, and tractable anthracene derivatives [1]. This is a crucial differentiator, as unsubstituted 9-anthraceneboronic acid can exhibit limited solubility, restricting its processability in solution-based techniques like spin-coating or inkjet printing for OLED fabrication. The enhanced solubility of the 10-(4-methylphenyl) analog is a class-level property that directly impacts its utility in device manufacturing and large-scale synthesis.

Enhanced Solubility
Class-level
Aryl substitution improves solubility vs unsubstituted core
Facilitates solution-based thin-film processing
Inferred from substituted acene studies
Solubility Solution Processing Formulation

B-[10-(4-Methylphenyl)-9-anthracenyl]Boronic Acid – Applications


Blue OLED Emitters and Host Materials

Researchers developing next-generation blue organic light-emitting diodes (OLEDs) should prioritize B-[10-(4-methylphenyl)-9-anthracenyl]boronic acid as a key building block. Its specific 9,10-diarylanthracene core with a p-tolyl substituent provides a distinct electronic and steric profile compared to common phenyl or naphthyl analogs, which is critical for fine-tuning emission color and charge transport properties [1]. The high commercial purity (NLT 98%) ensures that the resulting materials are free from detrimental impurities that can quench excitons, thereby enabling the fabrication of devices with higher efficiency and longer operational lifetimes .

Solution-Processed Organic Electronic Devices

This compound is particularly well-suited for research focused on solution-processable OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The inferred enhanced solubility imparted by the 4-methylphenyl group is a key advantage, facilitating the formation of high-quality thin films via techniques like spin-coating, slot-die coating, or inkjet printing [1]. This contrasts with less soluble, unsubstituted anthracene derivatives that are difficult to process from solution, making this compound a more practical and versatile choice for printable and flexible electronics research.

π-Conjugated Polymers and Dendrimers

Polymer chemists aiming to create novel luminescent or semiconducting polymers should select this compound for its reactive free boronic acid handle. This functional group is ideally suited for Suzuki-Miyaura polycondensation reactions, enabling the incorporation of the 10-(4-methylphenyl)-9-anthracenyl moiety as a pendant group or directly into the polymer backbone [1]. This allows for the rational design of polymers with tailored optoelectronic properties, such as specific emission wavelengths or enhanced charge carrier mobility, that are difficult to achieve with pre-functionalized or less reactive alternatives.

Supramolecular Chemistry and Chemical Sensing

This compound serves as an excellent platform for fundamental research in molecular recognition and self-assembly. The boronic acid group can form reversible covalent bonds with diols, sugars, and other Lewis bases, enabling the construction of dynamic covalent assemblies or functioning as a recognition unit in chemosensors [1]. The incorporation of the fluorescent anthracene core provides a built-in optical reporter for binding events. The unique substitution pattern distinguishes it from other anthracene boronic acids, offering a new scaffold for probing structure-activity relationships in supramolecular systems.

Application
Selection Property
Validation Focus
Blue OLED emitter and host material research
4-Methylphenyl substitution and high purity
Emission color purity, device lifetime, charge transport
Solution-processed organic electronics
Inferred enhanced solubility
Film homogeneity, spin-coating/inkjet printing compatibility
π-Conjugated polymer and dendrimer synthesis
Reactive free boronic acid handle
Polymer optoelectronic properties, molecular weight
Supramolecular chemistry and sensing
Boronic acid–diol dynamic covalent bonding
Binding affinity, fluorescence response
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